molecular formula C22H25N3O4S B3307346 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 933003-97-5

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3307346
CAS No.: 933003-97-5
M. Wt: 427.5 g/mol
InChI Key: JKBPOUORQFAJLU-UHFFFAOYSA-N
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Description

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a unique structure with a butoxy group, an ethoxypyridazinyl group, and a sulfonamide linkage, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the butoxy and ethoxypyridazinyl groups. One common method involves the following steps:

    Formation of the Sulfonamide Linkage: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the Butoxy Group: This step involves the alkylation of a phenol derivative with butyl bromide in the presence of a base.

    Introduction of the Ethoxypyridazinyl Group: This can be done through a nucleophilic substitution reaction where the pyridazine ring is functionalized with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential antibacterial or antifungal agent due to its sulfonamide moiety.

    Biological Studies: The compound can be used in studies investigating enzyme inhibition and protein binding.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition and antibacterial effects. Additionally, the compound’s aromatic rings and functional groups can facilitate binding to various proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
  • 4-butoxy-N-[3-(6-chloropyridazin-3-yl)phenyl]benzene-1-sulfonamide

Uniqueness

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique due to the presence of the ethoxypyridazinyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-3-5-15-29-19-9-11-20(12-10-19)30(26,27)25-18-8-6-7-17(16-18)21-13-14-22(24-23-21)28-4-2/h6-14,16,25H,3-5,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPOUORQFAJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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